molecular formula C13H19N5O4 B12395987 N6-iso-Propyladenosine

N6-iso-Propyladenosine

Cat. No.: B12395987
M. Wt: 309.32 g/mol
InChI Key: LILZBBGKOTULGC-ZIUXOXTBSA-N
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Preparation Methods

The synthesis of N6-iso-Propyladenosine involves the modification of adenosine. One common synthetic route includes the alkylation of adenosine with isopropylamine under specific reaction conditions . Industrial production methods may vary, but they generally involve similar steps with optimized conditions for large-scale synthesis.

Chemical Reactions Analysis

N6-iso-Propyladenosine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound derivatives with altered functional groups.

Scientific Research Applications

N6-iso-Propyladenosine has several scientific research applications:

Mechanism of Action

N6-iso-Propyladenosine exerts its effects by inhibiting DNA synthesis and inducing apoptosis in cancer cells. It acts as an agonist for A3 adenosine receptors, which are involved in various cellular pathways . This interaction leads to the activation of downstream signaling pathways that result in cell cycle arrest and programmed cell death.

Comparison with Similar Compounds

N6-iso-Propyladenosine is unique among purine nucleoside analogs due to its specific structure and high affinity for A3 adenosine receptors. Similar compounds include:

This compound stands out due to its potent and selective action on A3 adenosine receptors, making it a valuable tool in both research and potential therapeutic applications.

Properties

Molecular Formula

C13H19N5O4

Molecular Weight

309.32 g/mol

IUPAC Name

(2R,3R,5R)-2-(hydroxymethyl)-5-[6-(propan-2-ylamino)purin-9-yl]oxolane-3,4-diol

InChI

InChI=1S/C13H19N5O4/c1-6(2)17-11-8-12(15-4-14-11)18(5-16-8)13-10(21)9(20)7(3-19)22-13/h4-7,9-10,13,19-21H,3H2,1-2H3,(H,14,15,17)/t7-,9+,10?,13-/m1/s1

InChI Key

LILZBBGKOTULGC-ZIUXOXTBSA-N

Isomeric SMILES

CC(C)NC1=C2C(=NC=N1)N(C=N2)[C@H]3C([C@H]([C@H](O3)CO)O)O

Canonical SMILES

CC(C)NC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O

Origin of Product

United States

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